molecular formula C13H11N3O B1627605 8-Hydroxy-4-(1H-imidazol-yl)-2-methylquinoline CAS No. 54666-28-3

8-Hydroxy-4-(1H-imidazol-yl)-2-methylquinoline

Cat. No. B1627605
CAS RN: 54666-28-3
M. Wt: 225.25 g/mol
InChI Key: SOJUHQVMWVAPJB-UHFFFAOYSA-N
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Patent
US06008229

Procedure details

The solution of 4-chloro-8-hydroxy-2-methylquinoline (2.0 g), imidazole (3.52 g) in dioxane (20 ml) was refluxed for 18 hours. The cooled reaction mixture was added chloroform and aqueous sodium bicarbonate solution. The organic layer was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized from ether to give 8-hydroxy-4-(imidazol-1-yl)-2-methylquinoline (1.99 g) as colorless crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.C(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:13])[CH:3]=[C:2]2[N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)O)C
Name
Quantity
3.52 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C(=CC(=NC12)C)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.